5-Cyclopropyl-5-oxovaleric acid
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Overview
Description
5-Cyclopropyl-5-oxovaleric acid is an organic compound with the molecular formula C8H12O3. It is characterized by the presence of a cyclopropyl group attached to a valeric acid backbone, which includes a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Cyclopropyl-5-oxovaleric acid involves the oxidation of cyclopropyl methyl ketone using sodium hypobromite. This reaction is known for its efficiency and high yield . The process typically involves the following steps:
Oxidation: Cyclopropyl methyl ketone is treated with sodium hypobromite under controlled conditions.
Hydrolysis: The resulting product undergoes hydrolysis to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypobromite, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
5-Cyclopropyl-5-oxovaleric acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylcarboxylic acid
- Cyclopropylacetic acid
- Cyclopropylmethyl ketone
Uniqueness
5-Cyclopropyl-5-oxovaleric acid is unique due to the presence of both a cyclopropyl group and a ketone functional group on a valeric acid backbone. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-cyclopropyl-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(6-4-5-6)2-1-3-8(10)11/h6H,1-5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDNXBQUOFVFDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645363 |
Source
|
Record name | 5-Cyclopropyl-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-87-5 |
Source
|
Record name | 5-Cyclopropyl-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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